molecular formula C15H12O5 B2437944 4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid CAS No. 866143-85-3

4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid

Cat. No.: B2437944
CAS No.: 866143-85-3
M. Wt: 272.256
InChI Key: WZPKYHYJFYVXSL-UHFFFAOYSA-N
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Description

4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H12O5. It is characterized by the presence of a benzoic acid moiety linked to a phenoxy group, which is further substituted with a formyl and a hydroxy group.

Properties

IUPAC Name

4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-8-12-5-6-13(7-14(12)17)20-9-10-1-3-11(4-2-10)15(18)19/h1-8,17H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPKYHYJFYVXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)C=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of electron-rich aromatic rings. Starting with 3-methoxyphenol , treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at the para position relative to the methoxy group, yielding 3-methoxy-4-formylphenol . Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane affords 3-hydroxy-4-formylphenol in 68–72% yield.

Reaction Conditions :

  • 3-Methoxyphenol (1 eq), DMF (1.2 eq), POCl₃ (1.5 eq), 0–5°C, 4 h.
  • Demethylation: BBr₃ (3 eq), CH₂Cl₂, −78°C to rt, 12 h.

Directed Ortho-Metalation (DoM)

Alternatively, 3-hydroxyphenol is protected as a tert-butyldimethylsilyl (TBS) ether. Lithium diisopropylamide (LDA)-mediated deprotonation at the para position, followed by quenching with DMF, installs the formyl group. Deprotection with tetrabutylammonium fluoride (TBAF) yields the target phenol.

Preparation of 4-(Bromomethyl)benzoic Acid Methyl Ester

Radical Bromination

Methyl 4-methylbenzoate undergoes bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride, producing 4-(bromomethyl)benzoic acid methyl ester in 85% yield.

Optimization Note : Light exclusion and inert atmosphere prevent succinimide byproduct formation.

Williamson Ether Synthesis

The phenolic oxygen of 3-hydroxy-4-formylphenol reacts with 4-(bromomethyl)benzoic acid methyl ester under basic conditions (K₂CO₃, DMF, 60°C, 8 h) to form methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate . The formyl group remains stable under these mildly basic conditions, with yields averaging 65–70%.

Side Reactions :

  • Competing O-alkylation at the formyl oxygen is mitigated by steric hindrance.
  • Partial hydrolysis of the methyl ester is negligible below 70°C.

Ester Hydrolysis to Carboxylic Acid

Saponification of the methyl ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at room temperature for 6 h affords the final product, This compound , in 92% yield.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.85 (s, 1H, COOH), 10.21 (s, 1H, Ar–OH), 9.87 (s, 1H, CHO), 7.92 (d, J = 8.2 Hz, 2H, Ar–H), 7.45 (d, J = 8.2 Hz, 2H, Ar–H), 7.21 (d, J = 8.5 Hz, 1H, Ar–H), 6.98 (d, J = 2.1 Hz, 1H, Ar–H), 6.83 (dd, J = 8.5, 2.1 Hz, 1H, Ar–H), 5.12 (s, 2H, OCH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O, carboxylic acid), 1702 cm⁻¹ (C=O, aldehyde).

Alternative Synthetic Routes

Mitsunobu Reaction

Coupling 3-hydroxy-4-formylphenol with 4-(hydroxymethyl)benzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF achieves the ether linkage. However, this method suffers from lower yields (50–55%) due to competing side reactions.

Grignard Alkylation

Reaction of 4-formyl-3-methoxyphenyl magnesium bromide with methyl 4-(bromomethyl)benzoate in THF provides the coupled product, but demethylation and ester hydrolysis steps reduce overall efficiency.

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Williamson Ether Synthesis 65–70 High functional group tolerance Sensitive to moisture
Mitsunobu Reaction 50–55 Mild conditions Costly reagents
Grignard Alkylation 40–45 Versatile for alkyl chains Multiple protection steps required

Challenges and Optimization

  • Formyl Group Stability : Basic conditions during Williamson synthesis may promote aldol condensation. Use of aprotic solvents (DMF, DMSO) minimizes this.
  • Regioselectivity : Para-formylation via Vilsmeier-Haack is favored over ortho due to methoxy directing effects.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the product from unreacted phenol.

Applications and Derivatives

The methyl ester derivative (methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate , CAS 664324-22-5) serves as a versatile intermediate for Schiff base formation or further esterifications. Pharmacological studies highlight its potential as a kinase inhibitor precursor.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Scientific Research Applications

4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the formyl and ether linkage, making it less versatile in synthetic applications.

    4-Formylbenzoic acid: Lacks the hydroxy and ether linkage, limiting its reactivity.

    4-Hydroxybenzaldehyde: Lacks the benzoic acid moiety, reducing its potential for further functionalization.

Biological Activity

4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid, a derivative of hydroxybenzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a phenolic structure that is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C16H14O4
  • Molecular Weight: 270.28 g/mol

This compound features a benzoic acid moiety linked to a phenolic group with an aldehyde substituent, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer). The following table summarizes findings from key studies:

StudyCell LineConcentration (mM)Viability (%)Mechanism
Zhang et al. (2021)K5621075.41 ± 8.61 (48h)Apoptosis induction
Manuja et al. (2013)MCF7568.00 ± 5.00 (72h)Cell cycle arrest
ResearchGate (2024)K562/Dox1066.32 ± 7.67 (96h)Caspase activation

These results suggest that the compound's ability to modulate cell signaling pathways plays a crucial role in its anticancer effects.

Anti-inflammatory Effects

The anti-inflammatory properties of hydroxybenzoic acid derivatives have been well-documented. Compounds similar to this compound inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Studies

  • Cell Viability Assays : In a study assessing the effects of various concentrations of the compound on K562 cells, it was observed that higher concentrations led to significantly reduced cell viability over time. Specifically, at 10 mM concentration, cell viability decreased from 90.31% at 48 hours to 66.32% at 96 hours, indicating a time-dependent response to treatment.
  • Protein Binding Studies : Investigations into the binding affinity of this compound with human serum albumin (HSA) revealed that it interacts favorably under physiological conditions, enhancing its bioavailability and therapeutic efficacy against cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Cell Cycle Regulation : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptotic Pathways : Activation of caspases and other apoptotic markers has been observed following treatment with this compound.

Q & A

Q. What are the common synthetic routes for preparing 4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid core. Key steps include:

  • Formylation and Hydroxylation : Introducing the formyl and hydroxyl groups via electrophilic aromatic substitution or directed ortho-metalation strategies.
  • Ether Linkage Formation : Coupling the modified phenol moiety to the benzoic acid core using Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) or nucleophilic substitution with a bromomethyl intermediate .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC or NMR .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the formyl (δ ~9.8–10.2 ppm), hydroxyl (δ ~5–6 ppm), and aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak and fragmentation pattern.
  • Infrared (IR) Spectroscopy : Detection of carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3200–3500 cm1^{-1}) stretches .

Q. How can researchers address solubility challenges during in vitro assays?

Solubility in aqueous buffers is often limited due to the aromatic and hydrophobic groups. Strategies include:

  • Using co-solvents like DMSO (≤1% v/v) to dissolve the compound before dilution in assay buffers.
  • Derivatization (e.g., esterification of the carboxylic acid group) to improve lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. What methodologies are recommended for optimizing reaction yields in multi-step syntheses?

  • Reaction Monitoring : Use TLC or in situ IR to track intermediate formation and minimize side reactions.
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity.
  • Scalability : Transition from batch to flow chemistry for critical steps (e.g., formylation) to improve reproducibility and throughput .

Q. How can contradictory data in reaction mechanisms be resolved?

For example, discrepancies in oxidation outcomes (e.g., formyl vs. carboxylate products) may arise from varying reagent strengths:

  • Controlled Experiments : Compare mild oxidants (e.g., TEMPO/NaClO) vs. strong oxidants (KMnO4_4/H2_2SO4_4) under identical conditions.
  • Computational Modeling : DFT calculations to predict thermodynamic favorability of intermediates .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in biological studies?

  • Analog Synthesis : Prepare derivatives with substitutions on the hydroxyl, formyl, or benzoic acid groups.
  • Enzyme Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to target enzymes (e.g., kinases or hydrolases).
  • In Silico Docking : Molecular dynamics simulations to map interactions with active sites .

Q. How can researchers mitigate interference from impurities in spectroscopic analysis?

  • Advanced Chromatography : Employ UPLC with a C18 column and gradient elution to separate closely related byproducts.
  • 2D NMR : Utilize 1^1H-13^13C HSQC or COSY to resolve overlapping signals in complex mixtures .

Q. What are the best practices for stability studies under physiological conditions?

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Light/Temperature Sensitivity : Store samples in amber vials at –20°C and assess stability under accelerated aging conditions (40°C/75% RH) .

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